molecular formula C13H13BrO B2882360 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one CAS No. 2102408-90-0

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one

Cat. No.: B2882360
CAS No.: 2102408-90-0
M. Wt: 265.15
InChI Key: QOBBVPKUKKNIGC-UHFFFAOYSA-N
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Description

2-{3-Bromobicyclo[111]pentan-1-yl}-1-phenylethan-1-one is a chemical compound with the molecular formula C13H13BrO It is characterized by the presence of a brominated bicyclo[111]pentane moiety attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one typically involves the bromination of bicyclo[1.1.1]pentane followed by its coupling with a phenylethanone derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the phenylethanone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The brominated bicyclo[1.1.1]pentane moiety can engage in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The phenylethanone structure may interact with enzyme active sites or receptor binding domains, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
  • 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid

Uniqueness

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one is unique due to the combination of the brominated bicyclo[1.1.1]pentane and phenylethanone moieties. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the phenylethanone group allows for additional functionalization and derivatization, expanding its utility in various applications.

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c14-13-7-12(8-13,9-13)6-11(15)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBBVPKUKKNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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